

"Ethyl Benzo[b]thiophene-2-carboxylate" CAS number and physical properties

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Compound of Interest

Compound Name:	<i>Ethyl Benzo[b]thiophene-2-carboxylate</i>
Cat. No.:	B102135

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An In-depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of **Ethyl Benzo[b]thiophene-2-carboxylate**, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physical characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.

Core Compound Identity and Physicochemical Properties

Ethyl Benzo[b]thiophene-2-carboxylate is an organic compound featuring a benzo[b]thiophene core functionalized with an ethyl ester at the 2-position.^[1] This structure, a fused bicyclic system of benzene and thiophene rings, makes it a valuable and versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.^[1]

Data Presentation: Key Compound Identifiers and Properties

Property	Value	Source(s)
CAS Number	17890-55-0	[1]
IUPAC Name	ethyl 1-benzothiophene-2-carboxylate	[1]
Synonyms	Benzo[b]thiophene-2-carboxylic acid ethyl ester	
Molecular Formula	C ₁₁ H ₁₀ O ₂ S	[1]
Molecular Weight	206.26 g/mol	[1]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Solubility	Insoluble in water; Soluble in ethanol, acetone, chloroform (inferred from Benzo[b]thiophene-2-carboxylic acid)	[3]

Synthesis and Mechanistic Insights

The construction of the benzo[b]thiophene scaffold is a cornerstone of many synthetic strategies in heterocyclic chemistry. One of the most direct and reliable methods for synthesizing **Ethyl Benzo[b]thiophene-2-carboxylate** involves the condensation reaction between an ortho-substituted benzaldehyde and ethyl thioglycolate.

Field-Proven Synthesis Protocol

A common and effective method is the reaction of a 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde derivative) with ethyl thioglycolate in the presence of a base. This protocol is favored for its relatively mild conditions and good yields.

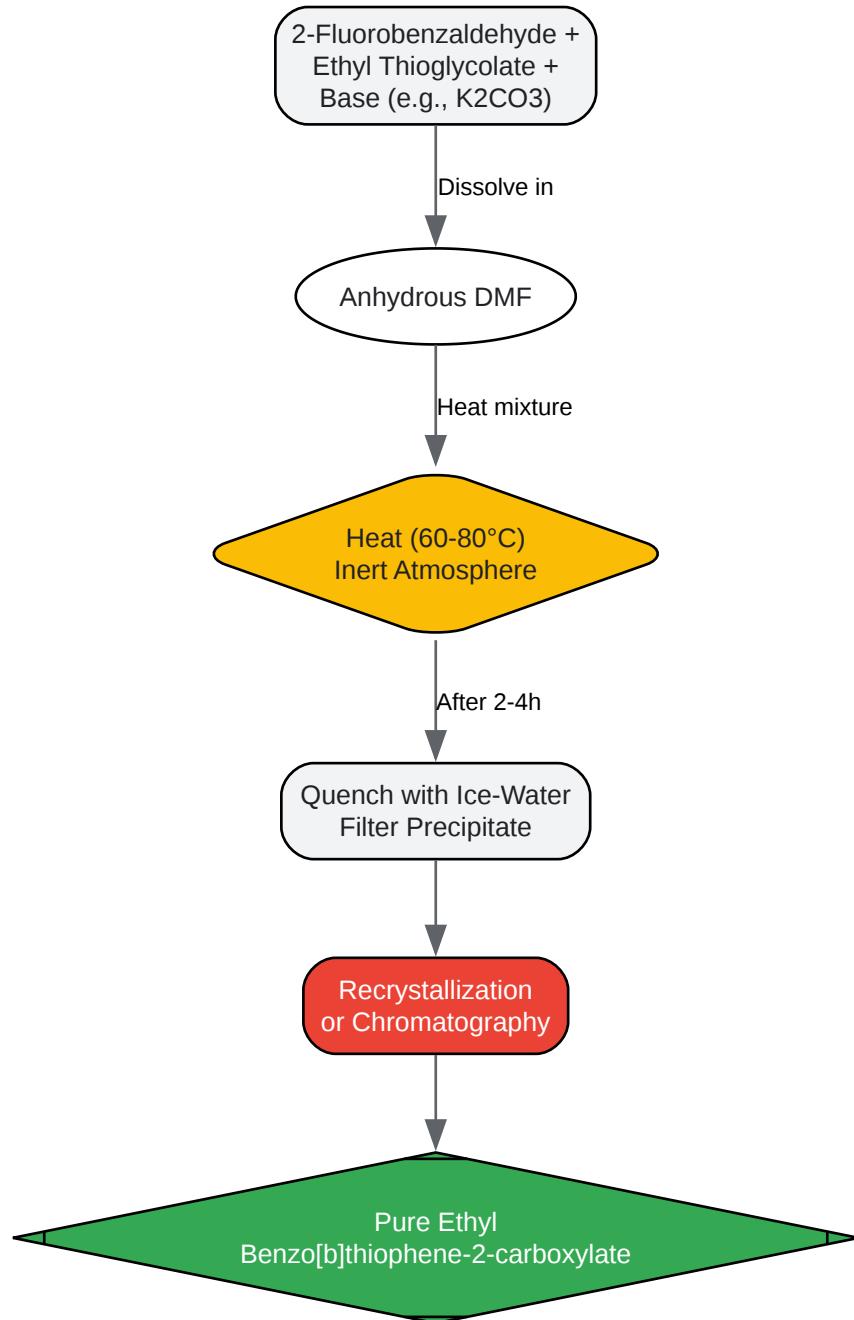
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution and Cyclization

- Step 1: Reagent Preparation: In a round-bottom flask maintained under a dry, inert atmosphere (e.g., Nitrogen), dissolve the substituted 2-fluorobenzaldehyde (1.0 eq.) and ethyl thioglycolate (1.1-1.2 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Step 2: Base Addition: Add a suitable base, such as potassium carbonate (K_2CO_3 , 1.1 eq.) or triethylamine (TEA, 3.0 eq.), to the stirred solution. The choice of base and solvent is critical; K_2CO_3 in DMF is a common pairing that facilitates the initial nucleophilic substitution.
- Step 3: Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for both the initial substitution and the subsequent intramolecular condensation.
- Step 4: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. This quenches the reaction and precipitates the crude product. The solid is then collected by filtration, washed with water, and dried.
- Step 5: Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel to yield the pure **Ethyl Benzo[b]thiophene-2-carboxylate**.

Causality and Experimental Rationale: The use of an ortho-halogenated benzaldehyde with an electron-withdrawing group (the aldehyde) activates the ring for nucleophilic aromatic substitution by the thiolate anion generated from ethyl thioglycolate and the base. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the stable aromatic thiophene ring.

Mandatory Visualization: Synthesis Workflow

Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

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Caption: A generalized workflow for the synthesis of **Ethyl Benzo[b]thiophene-2-carboxylate**.

Spectroscopic Characterization

Structural elucidation of **Ethyl Benzo[b]thiophene-2-carboxylate** relies on standard spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo[b]thiophene core and the ethyl ester group. The four protons on the benzene ring typically appear as multiplets in the aromatic region (δ 7.3-8.2 ppm). The unique proton on the thiophene ring (at position 3) will likely appear as a singlet further downfield. The ethyl group will present as a quartet (CH_2) around δ 4.4 ppm and a triplet (CH_3) around δ 1.4 ppm.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 unique carbon atoms. The carbonyl carbon of the ester will be the most deshielded, appearing around δ 162-165 ppm. The aromatic carbons will resonate in the δ 122-143 ppm range. The CH_2 and CH_3 carbons of the ethyl group will appear upfield.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1700-1720 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm^{-1} and 2850-2980 cm^{-1} , respectively. C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm^{-1} region.

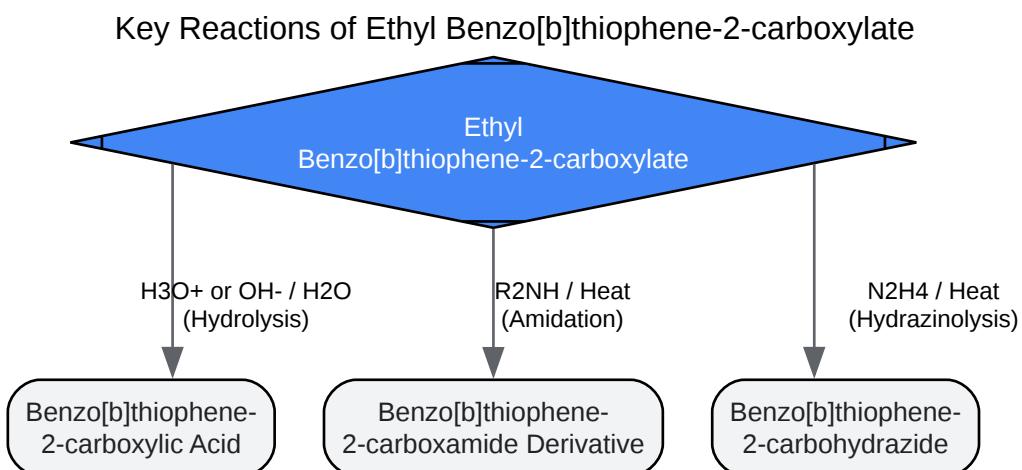
Chemical Reactivity and Derivative Synthesis

The functional groups of **Ethyl Benzo[b]thiophene-2-carboxylate**—the ester and the aromatic core—are sites for further chemical transformations, making it a valuable scaffold for building molecular diversity.

- Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding Benzo[b]thiophene-2-carboxylic acid.^[1] This acid is a common precursor for the synthesis of amides and other derivatives.
- Amidation: The ester can react with amines or hydrazines, often after conversion to the more reactive acyl chloride or via direct heating, to form various carboxamides or carbohydrazides. ^[1] These derivatives are frequently explored for their biological activities.

- Electrophilic Aromatic Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the deactivating effect of the ester group.

Mandatory Visualization: Key Reactivity Pathways



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Caption: Common chemical transformations of the ethyl ester group.

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.

- Antimicrobial Agents: Derivatives of **Ethyl Benzo[b]thiophene-2-carboxylate** have been investigated for their antibacterial properties. For example, acylhydrazone derivatives have been synthesized and screened against multidrug-resistant *Staphylococcus aureus*, with some compounds showing promising inhibitory concentrations.
- Anticancer Research: Certain benzo[b]thiophene derivatives have been synthesized and evaluated as anticancer agents, targeting specific cellular pathways like the RhoA/ROCK pathway.
- Neurodegenerative Disease Research: Benzofuran and benzo[b]thiophene carboxamides have been studied as modulators of Amyloid Beta (A β 42) aggregation, a key pathological

process in Alzheimer's disease.

- Analgesics: Benzo[b]thiophene-2-carboxamides have been developed as novel opioid receptor agonists, showing potent analgesic effects with potentially reduced side effects like constipation compared to traditional opioids.
- Materials Science: The conjugated π -system of the benzo[b]thiophene core gives it unique electronic properties, suggesting potential applications in the development of organic electronics and other advanced materials.[\[1\]](#)

Safety and Handling

As a laboratory chemical, **Ethyl Benzo[b]thiophene-2-carboxylate** requires careful handling in accordance with good industrial hygiene and safety practices.

- Hazards: The compound may be a combustible material. It is potentially harmful if swallowed and can cause skin and serious eye irritation. May cause an allergic skin reaction.
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust, fumes, or vapors.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas (like nitrogen) and refrigeration is recommended.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, rinse the mouth and seek medical attention.

This guide is intended for informational purposes by trained professionals and does not supersede any official Safety Data Sheet (SDS), which should be consulted before handling the chemical.

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